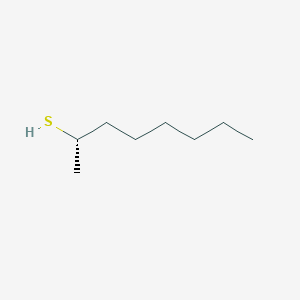

(2S)-Octane-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

50764-49-3 |

|---|---|

Molecular Formula |

C8H18S |

Molecular Weight |

146.30 g/mol |

IUPAC Name |

(2S)-octane-2-thiol |

InChI |

InChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |

InChI Key |

BZXFEMZFRLXGCY-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCCC[C@H](C)S |

Canonical SMILES |

CCCCCCC(C)S |

Origin of Product |

United States |

Foundational & Exploratory

(2S)-Octane-2-thiol chemical and physical properties

An In-depth Technical Guide to (2S)-Octane-2-thiol: Chemical and Physical Properties

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and includes a visualization of a key synthetic process.

Chemical and Physical Properties

This compound is the (S)-enantiomer of 2-octanethiol (B1583070). While data specific to the S-enantiomer is limited, the physical and chemical properties, with the exception of optical rotation, are generally identical to its R-enantiomer and the racemic mixture. The data presented below is for 2-octanethiol and is expected to be representative for this compound.

Table 1: General Chemical Properties of 2-Octanethiol

| Property | Value | Source |

| Molecular Formula | C₈H₁₈S | [1][2] |

| Molecular Weight | 146.30 g/mol | [1] |

| IUPAC Name | Octane-2-thiol | [1] |

| Synonyms | sec-Octanethiol, 2-Octylthiol | [1] |

| CAS Number | 3001-66-9 (for the racemate) | [1][2] |

| SMILES | CCCCCCC(C)S | [1] |

| InChI | InChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | [1][2] |

| InChIKey | BZXFEMZFRLXGCY-UHFFFAOYSA-N | [1][2] |

Table 2: Physical Properties of 2-Octanethiol

| Property | Value | Source |

| Appearance | Colorless liquid | [3] |

| Odor | Characteristic, strong, and repulsive | [4] |

| Boiling Point | 195.97 °C (estimate) | [5] |

| Melting Point | -79 °C | [5] |

| Density | 0.8327 g/cm³ | [5] |

| Flash Point | 55.7 °C | [5] |

| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C (Predicted) | [5] |

| Refractive Index | 1.449 | [5] |

| Solubility | Insoluble in water | [3][4] |

| LogP (Octanol/Water Partition Coefficient) | 3.27510 | [5] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound. The following data is for the racemic 2-octanethiol.

Table 3: Spectroscopic Data for 2-Octanethiol

| Technique | Key Data Points | Source |

| ¹H NMR | Spectra available in spectral databases. | [1] |

| ¹³C NMR | Predicted spectra are available. | [5] |

| Mass Spectrometry (GC-MS) | Spectra available in spectral databases. | [1] |

| Infrared (IR) Spectroscopy | The thiol group can be recognized by the low intensity S-H stretching band near 2558 cm⁻¹. | [] |

Experimental Protocols

Enantioselective Synthesis via Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture.[] This method utilizes an enzyme, often a lipase (B570770), that selectively catalyzes a reaction with one enantiomer at a much faster rate than the other.[7][8]

General Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanethiol:

-

Enzyme Selection and Preparation: A suitable lipase, such as Candida antarctica lipase B (CALB), is selected. The enzyme can be used in its free form or immobilized on a solid support to improve stability and reusability.[7][8]

-

Reaction Setup: The racemic 2-octanethiol is dissolved in an appropriate organic solvent. An acyl donor, such as vinyl acetate, is added to the reaction mixture.

-

Enzymatic Reaction: The lipase is added to the mixture, and the reaction is stirred at a controlled temperature. The enzyme will selectively acylate one of the enantiomers (e.g., the (R)-enantiomer) to form a thioester, leaving the other enantiomer (the desired (S)-enantiomer) unreacted.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the substrate and product.

-

Workup and Separation: Once the desired conversion (ideally around 50%) and enantiomeric excess are achieved, the enzyme is filtered off. The unreacted (S)-2-octanethiol is then separated from the (R)-thioester by column chromatography or distillation.

-

Hydrolysis (Optional): If the acylated enantiomer is also desired, the thioester can be hydrolyzed back to the thiol.

References

- 1. 2-Octanethiol | C8H18S | CID 18145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Octanethiol | C8H18S | CID 8144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-Octane-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2S)-Octane-2-thiol, a chiral organosulfur compound. It covers its chemical identity, physicochemical properties, a detailed experimental protocol for its enantioselective synthesis, and its relevance in the broader context of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, the (S)-enantiomer of octane-2-thiol, is a chiral thiol of interest in various chemical and pharmaceutical research areas. Its stereospecific nature makes it a valuable building block in asymmetric synthesis.

Table 1: Chemical Identifiers for Octane-2-thiol

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50764-49-3 |

| Racemic CAS Number | 3001-66-9[1][2][3] |

| Molecular Formula | C₈H₁₈S[1] |

| Molecular Weight | 146.30 g/mol [3] |

| InChI Key | BZXFEMZFRLXGCY-VCSAMIKUNA-N |

| Canonical SMILES | CCCCCCC(C)S |

Synonyms:

-

(S)-Octane-2-thiol

-

(S)-2-Octylthiol

-

(S)-sec-Octanethiol

Table 2: Physicochemical Properties of 2-Octanethiol (Racemic)

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Density | 0.835 g/cm³ | [2] |

| Boiling Point | 188.4 °C at 760 mmHg | [1][2] |

| Melting Point | -79 °C | [1][2] |

| Flash Point | 55.7 °C | [1][2] |

| XLogP3 | 3.9 | [1] |

| Refractive Index | 1.449 | [1] |

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved from the commercially available (R)-octan-2-ol via a Mitsunobu reaction. This reaction proceeds with a clean inversion of stereochemistry at the chiral center.

Experimental Protocol: Mitsunobu Reaction for this compound Synthesis

Materials:

-

(R)-Octan-2-ol

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thioacetic acid (CH₃COSH)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Thioacetate Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-octan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add thioacetic acid (1.2 eq) to the mixture.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of S-oct-2-yl ethanethioate:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold hexane.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure S-oct-2-yl ethanethioate.

-

-

Hydrolysis to this compound:

-

Dissolve the purified S-oct-2-yl ethanethioate in methanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After hydrolysis is complete, carefully acidify the mixture with cold dilute hydrochloric acid (e.g., 1 M) to protonate the thiolate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding excessive heat to prevent oxidation) to obtain this compound.

-

Caption: Synthesis workflow for this compound.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a known therapeutic agent, the thiol functional group and chirality are of significant importance in drug design and development. Thiol-containing compounds play crucial roles in various biological processes and are present in a number of approved drugs.[4][5]

Key Roles of Chiral Thiols in Medicinal Chemistry:

-

Enzyme Inhibition: The thiol group can act as a nucleophile or a metal ligand, enabling it to interact with the active sites of enzymes. For example, it can coordinate to zinc ions in metalloenzymes, leading to their inhibition.

-

Antioxidant Activity: Thiols can act as radical scavengers and participate in redox cycling, thereby protecting cells from oxidative stress.[4] They can help restore cellular pools of other important thiols like glutathione.[4][5]

-

Metal Chelation: The ability of thiols to form stable complexes with heavy metals is utilized in the treatment of metal poisoning.[4][5]

-

Covalent Modification: The thiol group can form covalent bonds with specific targets, leading to irreversible inhibition, a mechanism employed by some anticancer drugs.

-

Stereospecific Interactions: The chirality of a molecule is critical for its interaction with biological targets, which are themselves chiral. The specific stereochemistry of a chiral thiol can determine its binding affinity, efficacy, and safety profile.

Caption: The multifaceted roles of chiral thiols in drug development.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Analysis of Volatile Thiols in Food Matrices

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the natural occurrence of volatile sulfur compounds, specifically thiols, in food. Following a comprehensive literature search, it was determined that there is no available data on the natural occurrence of (2S)-Octane-2-thiol in food products. Consequently, this document provides a broader overview of the current state of knowledge on the detection and quantification of other significant volatile thiols in various food matrices. It outlines the analytical challenges, presents a generalized experimental workflow, and includes quantitative data for several key food-related thiols.

Introduction: The Significance of Volatile Thiols in Food Aroma

Volatile thiols are a class of sulfur-containing organic compounds that play a crucial role in the aroma profile of a wide variety of foods and beverages, even at trace concentrations.[1][2][3] Their contribution to the sensory characteristics of products such as wine, beer, coffee, and tropical fruits is significant, often imparting desirable fruity, roasted, or savory notes.[1][2][3] However, at higher concentrations, they can also be responsible for off-odors. The analysis of these compounds is analytically challenging due to their low concentrations (often in the ng/L range), high reactivity, and the complexity of food matrices.[1][2][3][4]

Natural Occurrence of Volatile Thiols in Food: A Quantitative Overview

While data for this compound is unavailable, numerous other volatile thiols have been identified and quantified in various foodstuffs. The following table summarizes the concentrations of some key volatile thiols found in different food and beverage products.

| Volatile Thiol | Food/Beverage | Concentration Range | Reference(s) |

| Methanethiol | Chinese Liquor (Baijiu) | Not specified in snippets | [3] |

| 2-Furfurylthiol | Chinese Liquor (Baijiu) | LOD: 0.003 µg/L (UPLC-MS/MS) | [3][5] |

| 2-Methyl-3-furanthiol | Chinese Liquor (Baijiu) | Not specified in snippets | [3] |

| 1-p-Menthen-8-thiol | Grapefruit Juice | ~5-100 ng/g | [6] |

| Various Thiols | Fruit Brandy | Up to 82 µg/L (total VSCs) | [7][8] |

| Biological Thiols (e.g., GSH, Cysteine) | Vegetables | 3-349 nM/g wet weight | [9] |

| Biological Thiols (e.g., GSH, Cysteine) | Fruits | 4-136 nM/g wet weight | [9] |

LOD: Limit of Detection

Experimental Protocol: A Generalized Workflow for Volatile Thiol Analysis

The analysis of volatile thiols in food typically involves several key steps: sample preparation (including extraction and concentration), derivatization, chromatographic separation, and detection.[1][10][11]

Sample Preparation and Extraction

The initial step involves the extraction of volatile compounds from the complex food matrix. The choice of method is critical to prevent the degradation of labile thiols and to achieve adequate concentration.[12][13] Common techniques include:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatiles.[7][8] The fiber is then thermally desorbed in the injector of a gas chromatograph.

-

Solvent Extraction (SE): Utilizes an organic solvent to extract the volatile compounds from the sample. This is often followed by a concentration step.[12][13]

-

Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique performed under high vacuum to isolate volatile compounds without thermal degradation.[12][13]

Derivatization

Due to their high reactivity and often poor chromatographic behavior, thiols are frequently derivatized prior to analysis. Derivatization enhances stability and improves detection sensitivity.[1][3][14] Common derivatizing agents include:

-

4,4'-Dithiodipyridine (DTDP): Reacts with thiols to form stable derivatives that can be analyzed by LC-MS/MS.[3][5]

-

Pentafluorobenzyl Bromide (PFBBr): A common reagent for GC analysis, creating stable derivatives with improved volatility and detectability.[10]

Chromatographic Separation and Detection

-

Gas Chromatography-Mass Spectrometry (GC-MS): The most common technique for the analysis of volatile compounds.[1][6] For thiol analysis, a sulfur-specific detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be used for enhanced selectivity, though MS is often sufficient, especially in SIM mode.[15]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Increasingly used for the analysis of derivatized thiols, offering high sensitivity and selectivity.[3][5]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of volatile thiols in a food sample.

Caption: Generalized workflow for the analysis of volatile thiols in food.

Biosynthesis of Thiols in Plants

The precursors to many volatile thiols found in food are synthesized in plants. The biosynthesis of sulfur-containing compounds begins with the uptake of inorganic sulfate (B86663) from the soil.[16] Through a series of enzymatic reactions, sulfate is reduced and incorporated into the amino acid cysteine.[16][17] Cysteine then serves as a primary precursor for a wide range of other thiols and sulfur-containing metabolites.[16][17]

The following diagram illustrates a simplified pathway for the biosynthesis of cysteine in plants.

Caption: Simplified biosynthesis pathway of cysteine in plants.

Conclusion

While the natural occurrence of this compound in food remains uncharacterized, the broader field of volatile thiol analysis is an active area of research. The development of sensitive and selective analytical methods, often combining derivatization with advanced chromatographic and mass spectrometric techniques, is crucial for understanding the complex aroma profiles of many food products. Further research is needed to identify and quantify the full spectrum of volatile thiols in our food supply and to elucidate their biosynthetic pathways and sensory impacts.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pfigueiredo.org [pfigueiredo.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]

- 16. Manipulation of thiol contents in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Putative Biosynthesis Pathway for Octane-2-thiol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a putative biosynthesis pathway for the production of the enantiomers of octane-2-thiol, (R)-octane-2-thiol and (S)-octane-2-thiol. As no definitive natural metabolic pathway has been fully elucidated for this specific compound, this document proposes a plausible biocatalytic route based on established enzymatic reactions. The core of this proposed pathway involves the highly stereoselective reduction of a prochiral ketone precursor, 2-octanone (B155638), to the corresponding chiral alcohol, 2-octanol (B43104), followed by a proposed conversion to the final thiol product. This guide provides a detailed overview of the potential enzymatic steps, quantitative data from analogous reactions, and comprehensive experimental protocols for the key transformations.

Proposed Biosynthesis Pathway

The proposed pathway is a two-step process commencing with the readily available precursor, 2-octanone.

Step 1: Stereoselective Reduction of 2-Octanone to (R)- or (S)-2-Octanol. This step is the cornerstone for establishing the chirality of the final product. It can be achieved with high enantioselectivity using specific ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in whole-cell biocatalysts. The choice of microorganism or isolated enzyme dictates which enantiomer of 2-octanol is produced.

Step 2: Conversion of 2-Octanol to Octane-2-thiol. This step involves the substitution of the hydroxyl group of 2-octanol with a thiol group. While well-established in chemical synthesis, the direct biocatalytic conversion of a secondary alcohol to a secondary thiol is not well-documented. This guide proposes this as a hypothetical enzymatic step that could potentially be achieved by an undiscovered enzyme, such as a specialized sulfotransferase, or through protein engineering efforts.

Below is a graphical representation of the proposed pathway.

Caption: Putative biosynthesis pathway of octane-2-thiol enantiomers.

Quantitative Data

The following table summarizes key quantitative data from studies on the biocatalytic reduction of 2-octanone to 2-octanol, which is the critical enantioselective step in the proposed pathway.

| Biocatalyst | Substrate (Concentration) | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reaction Time | Reference |

| Acetobacter pasteurianus GIM1.158 (whole cells) | 2-Octanone (40 mmol/L) | (R)-2-Octanol | >99.9% | 89.5% yield | 70 minutes | [1] |

| Acetobacter pasteurianus GIM1.158 (whole cells, preparative scale) | 2-Octanone | (R)-2-Octanol | >99.9% | 95.0% yield | Not specified | [1] |

| Oenococcus oeni CECT4730 (whole cells) | 2-Octanone (~1.0 mol/L) | (R)-2-Octanol | >98% | Not specified (space time yield of 24 mmol L⁻¹ h⁻¹) | 24 hours | [2] |

| Baker's Yeast | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 98% | Complete conversion | 24-48 hours | [3][4] |

Experimental Protocols

General Protocol for Whole-Cell Biocatalytic Reduction of 2-Octanone

This protocol is adapted from methodologies used for the reduction of ketones to chiral alcohols using whole-cell biocatalysts.[1][3][4]

3.1.1. Materials and Reagents

-

Microorganism (e.g., Acetobacter pasteurianus GIM1.158)

-

Growth medium (specific to the microorganism)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 5.0-8.0)

-

2-Octanone (substrate)

-

Co-substrate for cofactor regeneration (e.g., isopropanol (B130326) or glucose)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and sterile culture flasks

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

3.1.2. Experimental Workflow

Caption: General workflow for whole-cell biocatalytic reduction.

3.1.3. Detailed Procedure

-

Cell Culture and Harvest:

-

Inoculate the selected microorganism into a suitable growth medium.

-

Incubate under optimal conditions (temperature, shaking) until the desired cell density is reached (e.g., late exponential or early stationary phase).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with buffer and resuspend in the reaction buffer to a specific concentration (e.g., 25 mg/mL).[1]

-

-

Biotransformation:

-

In a reaction vessel, combine the resuspended cells, buffer, and a co-substrate for cofactor regeneration (e.g., 500 mmol/L isopropanol).[1]

-

Pre-incubate the mixture at the optimal reaction temperature (e.g., 35°C) with shaking.[1]

-

Add the substrate, 2-octanone, to the desired concentration (e.g., 40 mmol/L).[1]

-

Continue incubation with shaking for the required reaction time (e.g., 70 minutes to 24 hours), monitoring the reaction progress by taking periodic samples.[1][2]

-

-

Product Extraction and Analysis:

-

After the reaction, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the crude product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the yield and enantiomeric excess of the 2-octanol product.

-

Hypothetical Protocol for Enzymatic Thiolation of 2-Octanol

As this is a proposed enzymatic step, a detailed experimental protocol is not available. However, a hypothetical protocol would likely involve:

-

An isolated sulfotransferase or a novel engineered enzyme.

-

A suitable sulfur donor (e.g., 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfotransferases, or a simpler sulfur source for other enzyme classes).

-

A buffered aqueous reaction medium.

-

Incubation of the enzyme, 2-octanol, and the sulfur donor at an optimal temperature and pH.

-

Subsequent extraction and analysis of the octane-2-thiol product.

It is important to note that the chemical conversion of alcohols to thiols often proceeds with an inversion of stereochemistry.[5] If a biocatalytic route were to follow a similar mechanism (e.g., an SN2-type reaction), (R)-2-octanol would yield (S)-octane-2-thiol, and vice versa.

Conclusion

The proposed biosynthesis pathway for octane-2-thiol enantiomers, centered on the stereoselective biocatalytic reduction of 2-octanone, presents a viable and green alternative to traditional chemical synthesis. The production of enantiomerically pure (R)- and (S)-2-octanol has been demonstrated with high efficiency. The subsequent conversion of the chiral alcohol to the corresponding thiol remains a key area for future research and enzyme discovery. The development of a biocatalyst for this step would complete a fully enzymatic route to these valuable chiral thiols, with significant potential for applications in the pharmaceutical and flavor industries.

References

- 1. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. jps.usm.my [jps.usm.my]

- 4. researchgate.net [researchgate.net]

- 5. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of (2S)-Octane-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-Octane-2-thiol is a chiral organosulfur compound with applications in various fields of chemical research, including asymmetric synthesis and materials science. A thorough understanding of its spectral characteristics is essential for its identification, quantification, and quality control. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 2-octanethiol.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectral analysis of 2-octanethiol.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 3H | -CH₃ (C8) |

| ~1.27 | Multiplet | 8H | -CH₂- (C4, C5, C6, C7) |

| ~1.45 | Multiplet | 2H | -CH₂- (C3) |

| ~1.55 | Doublet | 1H | -SH (thiol proton) |

| ~2.95 | Sextet | 1H | -CH- (C2) |

| ~1.33 | Doublet | 3H | -CH₃ (C1) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | C8 |

| ~22.6 | C7 |

| ~25.9 | C1 |

| ~29.2 | C5 |

| ~31.8 | C6 |

| ~36.5 | C4 |

| ~38.9 | C3 |

| ~43.7 | C2 |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 146 | ~20 | [M]⁺ (Molecular Ion) |

| 113 | ~30 | [M - SH]⁺ |

| 87 | ~45 | [M - C₄H₉]⁺ |

| 74 | ~100 | [CH₃CH(SH)CH₂CH₃]⁺ (Base Peak) |

| 61 | ~80 | [CH₃CH=SH]⁺ |

| 47 | ~50 | [CH₂=SH]⁺ |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 2550 | Weak | S-H stretch (thiol) |

| 1465 | Medium | C-H bend (methylene) |

| 1375 | Medium | C-H bend (methyl) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

A small amount of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

For GC-MS analysis, the sample is injected into the GC inlet, where it is vaporized and separated from the solvent on a chromatographic column.

Data Acquisition (Electron Ionization - EI):

-

The vaporized sample molecules are introduced into the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

A drop of neat (undiluted) this compound is placed on the surface of one salt plate (e.g., NaCl or KBr).[1]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]

Data Acquisition:

-

A background spectrum of the empty sample compartment is first collected to account for atmospheric CO₂ and water vapor.

-

The prepared salt plates containing the sample are placed in the spectrometer's sample holder.

-

The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument measures the absorption of infrared radiation at different frequencies by the sample.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

(2S)-Octane-2-thiol: An In-Depth Technical Guide on Sensory Properties and Odor Threshold

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Octane-2-thiol is a chiral sulfur compound that, like many thiols, possesses a distinct and potent odor. Due to the stereochemistry at the C2 position, the perception of its enantiomers can differ significantly. This technical guide provides a comprehensive overview of the sensory properties and odor threshold of this compound, intended for researchers, scientists, and professionals in drug development who may encounter this or similar molecules. The sensory characteristics of such compounds are critical in various fields, including flavor and fragrance chemistry, environmental science, and pharmacology, where off-odors can be an indicator of degradation or the presence of impurities.

Sensory Properties and Odor Profile

The odor profile of chiral thiols is highly dependent on their stereochemistry. While specific sensory descriptors for the individual enantiomers of octane-2-thiol are not extensively documented in publicly available literature, general characteristics of secondary straight-chain thiols suggest a complex odor profile. Typically, such compounds are described with notes that can range from sulfury and rubbery to more complex notes like tropical, fruity, or even savory, depending on the concentration and the specific enantiomer.

It is a well-established principle in sensory science that enantiomers of a chiral odorant can elicit different odor qualities and intensities. This phenomenon arises from the specific interactions between the chiral molecule and the equally chiral olfactory receptors in the nasal epithelium.

Odor Threshold

The odor threshold is a critical parameter for quantifying the potency of an odorant. It is defined as the minimum concentration of a substance in a given medium (e.g., air or water) that can be detected by the human sense of smell. For thiols, these thresholds are often remarkably low.

Table 1: General Odor Threshold Ranges for Alkanethiols

| Carbon Chain Length | General Odor Threshold Range (in air) |

| C1 - C4 | Low ppb to ppt |

| C5 - C7 | Very low ppt |

| C8 - C10 | Low to mid ppt |

Note: This table provides generalized data for alkanethiols and is intended to give a comparative perspective. The specific threshold for this compound may vary.

Experimental Protocols for Sensory Analysis

The determination of sensory properties and odor thresholds requires rigorous and standardized experimental protocols to ensure the reliability and reproducibility of the data. The primary methods employed are Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations using various olfactometry techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is particularly well-suited for determining the odor contribution of individual compounds in a complex mixture and for assessing the odor properties of chiral compounds when coupled with a chiral GC column.

Experimental Workflow for GC-O Analysis:

The Role of (2S)-Octane-2-thiol in Coffee Aroma: An Uncharted Territory

A comprehensive review of scientific literature reveals no documented role for (2S)-Octane-2-thiol in the aroma profile of coffee. Despite its chemical classification as a thiol, a class of compounds known to contribute significantly to coffee's complex scent, there is currently no available data on the presence, concentration, or sensory impact of this specific stereoisomer in coffee.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's contribution to coffee aroma. However, extensive searches of chemical and food science databases have yielded no studies identifying or quantifying this compound in coffee beans or brew. Consequently, the core requirements of this guide—quantitative data, detailed experimental protocols, and visualizations of its formation and signaling pathways—cannot be fulfilled at this time.

While the broader class of thiols, or sulfur-containing organic compounds, are recognized as potent aroma contributors in coffee, often imparting desirable roasty and savory notes at low concentrations, the specific profile of individual thiols is highly variable. Key thiols that have been extensively studied and identified as crucial to the characteristic aroma of coffee include 2-furfurylthiol, 3-mercapto-3-methyl-1-butyl formate, and methanethiol.

The absence of this compound in the existing literature on coffee aroma suggests several possibilities:

-

Non-occurrence: The compound may not be naturally present in coffee.

-

Trace Amounts: It may exist in concentrations below the detection limits of current analytical instrumentation used in flavor chemistry.

-

Undiscovered Compound: It is possible that its role has not yet been investigated or discovered within the vast and complex chemical landscape of coffee.

Alternative Focus: 2-Furfurylthiol, a Key Coffee Aroma Compound

For professionals interested in the significant impact of thiols on coffee aroma, a wealth of information is available on 2-furfurylthiol . This compound is widely recognized as one of the most important contributors to the characteristic "roasty" and "coffee-like" aroma of freshly brewed coffee. A detailed technical guide on 2-furfurylthiol, including quantitative data from various coffee types, established analytical methods for its detection, and diagrams of its formation pathways during roasting, can be provided as a valuable alternative.

Synthesis and purification of (2S)-Octane-2-thiol standard

An In-depth Technical Guide to the Synthesis and Purification of (2S)-Octane-2-thiol

Introduction

This compound is a chiral organosulfur compound of interest in various fields, including pharmaceutical development and materials science, due to the unique chemical properties imparted by its stereogenic center and thiol functionality. The production of an enantiomerically pure standard is critical for assessing its biological activity and for use as a chiral building block in asymmetric synthesis. This guide provides a detailed methodology for the synthesis and purification of this compound, designed for researchers, scientists, and drug development professionals. The primary synthetic strategy discussed involves a stereospecific route starting from the readily available chiral precursor, (R)-2-octanol, ensuring a high degree of enantiomeric purity in the final product.

Overall Experimental Workflow

The process begins with the activation of the hydroxyl group of (R)-2-octanol, followed by nucleophilic substitution with a sulfur-containing nucleophile to form the thiol precursor. Subsequent hydrolysis yields the target thiol, which is then purified to remove byproducts and potential disulfide contaminants. Final analysis confirms the purity and stereochemical integrity of the synthesized standard.

Caption: Overall workflow for the synthesis and purification of this compound.

Synthesis of this compound via Stereospecific Conversion

The most reliable method for synthesizing enantiomerically pure this compound is through a two-step process starting from (R)-2-octanol. This pathway involves the conversion of the alcohol to a tosylate, which is an excellent leaving group, followed by an Sₙ2 reaction with a sulfur nucleophile. This reaction proceeds with a complete inversion of stereochemistry, ensuring the formation of the desired (S)-enantiomer from the (R)-alcohol precursor.[1]

Caption: Reaction pathway showing inversion of stereochemistry from (R)-2-octanol.

Experimental Protocol: Synthesis

Step 1: Synthesis of (R)-Octan-2-yl tosylate

-

To a solution of (R)-2-octanol (1.0 eq) in anhydrous pyridine (B92270) (3-5 mL per gram of alcohol) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water and extract with diethyl ether (3x volumes).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-Octan-2-yl thioacetate

-

Dissolve the crude (R)-Octan-2-yl tosylate (1.0 eq) in dimethylformamide (DMF).

-

Add potassium thioacetate (KSAc, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (B1210297) (3x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude (S)-Octan-2-yl thioacetate.

Step 3: Hydrolysis to this compound

-

Dissolve the crude thioacetate in methanol.

-

Add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) and stir the mixture at room temperature for 2-4 hours under a nitrogen atmosphere to prevent oxidation.

-

Acidify the reaction mixture with 1 M HCl to protonate the thiolate.

-

Extract the product with pentane (B18724) or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully concentrate the solvent at low temperature to yield the crude this compound.

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Stereochemistry |

| 1 | (R)-2-Octanol | p-Toluenesulfonyl chloride | Pyridine | >95% | R |

| 2 | (R)-Octan-2-yl tosylate | Potassium thioacetate | DMF | 85-95% | S |

| 3 | (S)-Octan-2-yl thioacetate | Sodium hydroxide | Methanol/Water | >90% | S |

Purification of this compound

Thiols are susceptible to oxidation to disulfides, which is the primary impurity. Purification requires careful handling under an inert atmosphere and the use of deoxygenated solvents.

Experimental Protocol: Purification

1. Flash Column Chromatography

-

Stationary Phase : Silica gel (230-400 mesh). To minimize oxidation, acidic alumina (B75360) can be used as an alternative.[2]

-

Mobile Phase : A non-polar solvent system, such as hexane (B92381)/ethyl acetate or petroleum ether/diethyl ether mixtures. The polarity should be optimized based on TLC analysis. All solvents must be thoroughly deoxygenated by bubbling with nitrogen or argon for at least 30 minutes prior to use.[2]

-

Procedure :

-

Prepare the column using the deoxygenated mobile phase.

-

Dissolve the crude thiol in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the deoxygenated solvent system, collecting fractions.

-

Monitor the fractions by TLC, staining with potassium permanganate (B83412) to visualize the thiol.

-

Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

-

2. Chiral HPLC (for enantiomeric purity assessment) If there is a concern about the enantiomeric excess (e.e.) of the product, chiral HPLC is the definitive method for analysis and purification.

-

Column : A chiral stationary phase column (e.g., Chiralpak or Chiralcel series) is required.[3]

-

Mobile Phase : Typically a mixture of hexane and isopropanol.[3]

-

Procedure :

-

Develop an analytical method to resolve the (R) and (S) enantiomers of octane-2-thiol.

-

Once separation is achieved, the method can be scaled to a preparative or semi-preparative system to isolate the (2S)-enantiomer if necessary.[3]

-

| Purification Method | Stationary Phase | Mobile Phase | Key Considerations | Expected Purity |

| Flash Chromatography | Silica Gel or Acidic Alumina | Deoxygenated Hexane/Ethyl Acetate | Perform under an inert atmosphere to prevent disulfide formation.[2] | >98% (chemical) |

| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | For analysis of enantiomeric excess and isolation of pure enantiomers.[3] | >99.5% e.e. |

Conclusion

This guide outlines a robust and stereospecific method for the synthesis of this compound from (R)-2-octanol. The described protocols for synthesis and purification, when followed with care, particularly regarding the exclusion of oxygen, will yield a highly pure standard suitable for demanding research and development applications. The quantitative data provided in the tables serves as a benchmark for expected outcomes. The final purity and enantiomeric excess should always be confirmed by appropriate analytical techniques such as NMR, GC-MS, and chiral HPLC.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (2S)-Octane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of (2S)-Octane-2-thiol. The methods described herein are essential for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs).

This compound is a chiral sulfur-containing compound. Due to their reactivity and volatility, the accurate quantification of thiols like this compound presents analytical challenges.[1][2] These challenges include low detection thresholds, potential for oxidation, and the need for selective and sensitive analytical methods.[3] This guide details two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection after derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound.[2] Coupling GC with a mass spectrometer allows for highly sensitive and selective quantification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for sample preparation using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. HS-SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds.[4]

Materials:

-

This compound standard

-

Internal standard (e.g., 2-heptanethiol)

-

Sample vials (20 mL) with magnetic crimp caps

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4]

-

Heater/stirrer

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the sample solution (e.g., plasma, reaction mixture) into a 20 mL headspace vial.

-

For biological samples, a protein precipitation step may be necessary. Add 10 mL of cold acetonitrile, vortex, and centrifuge. Use the supernatant for analysis.

-

Add a known concentration of the internal standard to the vial.

-

To enhance the volatility of the analyte, add 1 g of NaCl to the sample.[4]

-

Immediately seal the vial with a magnetic crimp cap.

-

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 146, 113, 61) and the internal standard.

-

-

-

Quantification:

-

Create a calibration curve by analyzing standard solutions of this compound of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

-

Data Presentation: GC-MS Method Performance

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linearity (R²) | > 0.995 |

| Recovery | 90 - 110% |

| Precision (RSD) | < 15% |

Experimental Workflow: GC-MS

High-Performance Liquid Chromatography (HPLC) Method

For less volatile thiols or when GC is not available, HPLC offers a robust alternative. Since thiols often lack a strong chromophore for UV detection, a pre-column derivatization step is typically employed to enhance sensitivity and selectivity.[6][7][8]

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for derivatization, which reacts with thiols to produce a colored product that can be detected by UV-Vis spectrophotometry.[6][7]

Materials:

-

This compound standard

-

Internal standard (e.g., N-acetyl-L-cysteine)

-

DTNB solution (10 mM in phosphate (B84403) buffer)

-

Tris buffer (0.1 M, pH 8.0)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Sample Preparation and Derivatization:

-

To 100 µL of the sample (or standard solution) in a microcentrifuge tube, add 800 µL of Tris buffer (pH 8.0).

-

Add 100 µL of the DTNB solution.

-

Vortex the mixture and incubate at room temperature for 15 minutes in the dark. The reaction produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

-

Stop the reaction by adding 10 µL of 10% formic acid.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample into the HPLC system.

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 412 nm

-

-

-

Quantification:

-

Construct a calibration curve using derivatized standards of this compound.

-

Quantify the amount of this compound in the samples based on the peak area of the TNB product.

-

Data Presentation: HPLC Method Performance

| Parameter | Typical Value |

| Limit of Detection (LOD) | 10 - 50 pmol |

| Limit of Quantification (LOQ) | 50 - 150 pmol |

| Linearity (R²) | > 0.99 |

| Recovery | 95 - 105% |

| Precision (RSD) | < 10% |

Experimental Workflow: HPLC

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical problem and the proposed solutions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agraria.com.br [agraria.com.br]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of (2S)-Octane-2-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of (2S)-Octane-2-thiol using Gas Chromatography-Olfactometry (GC-O). This compound is a chiral sulfur compound that can contribute significantly to the aroma profile of various substances. Its potent and often characteristic odor makes GC-O an indispensable technique for its detection and characterization at trace levels. These application notes detail the necessary protocols for sample preparation, instrumental analysis, and sensory evaluation. Furthermore, quantitative data for a homologous series of thiols are presented to aid in the identification and characterization of related volatile sulfur compounds.

Introduction to Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human olfactory system as a detector.[1][2][3][4] In a GC-O system, the effluent from the GC column is split, with a portion directed to a conventional detector (such as a mass spectrometer or flame ionization detector) and the other portion to a sniffing port where a trained analyst can detect and describe the odor of the eluting compounds.[1][4] This dual detection provides both chemical and sensory information, which is crucial for identifying odor-active compounds, especially those present at concentrations below the detection limits of instrumental detectors.[1] Thiols, in particular, often have extremely low odor thresholds, making GC-O an essential tool for their analysis in complex matrices such as food, beverages, and environmental samples.[5][6]

The Significance of this compound

This compound is a chiral secondary thiol. The stereochemistry of chiral compounds can significantly influence their sensory properties, with enantiomers often exhibiting different odor characteristics and intensities.[6] Therefore, the ability to separate and identify specific enantiomers, such as this compound, is critical in flavor and fragrance chemistry, as well as in the development of pharmaceuticals where stereoisomerism can impact efficacy and safety.

Experimental Protocols

The analysis of volatile and reactive compounds like thiols requires careful optimization of the entire analytical workflow, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation technique is critical to avoid the loss of volatile thiols and the formation of artifacts.[4]

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method that is well-suited for the analysis of volatile compounds in liquid and solid samples.[2][7]

-

Objective: To extract volatile thiols from the sample matrix and concentrate them onto a coated fiber.

-

Materials:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

-

20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa

-

Heating and agitation unit

-

-

Procedure:

-

Place a known amount of the sample (e.g., 5 g of a solid or 10 mL of a liquid) into a 20 mL headspace vial.

-

For liquid samples, dilution with water (e.g., to 2.5% v/v ethanol (B145695) for alcoholic beverages) and the addition of salt (e.g., 20% w/v NaCl) can improve the extraction efficiency of thiols.[7]

-

Seal the vial tightly with the screw cap.

-

Equilibrate the sample at a controlled temperature (e.g., 35°C) with agitation for a defined period (e.g., 30 minutes).[7]

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

3.1.2. Derivatization

To improve the stability and chromatographic behavior of thiols, derivatization can be employed.[6][8] This is particularly useful for subsequent analysis by GC-MS.

-

Objective: To convert the reactive thiol group into a more stable derivative.

-

Reagent: Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols.

-

Procedure (Extractive Alkylation):

-

Adjust the pH of the aqueous sample to >10.

-

Add a solution of PFBBr in a water-immiscible organic solvent (e.g., hexane).

-

Shake the mixture vigorously to facilitate the reaction at the phase interface.

-

Separate the organic layer containing the PFB-thiol derivatives.

-

Wash the organic layer with a dilute acid and then with water.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume suitable for GC injection.

-

Gas Chromatography-Olfactometry (GC-O) System and Conditions

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector and an olfactometry port.

-

Column: A capillary column suitable for the separation of volatile sulfur compounds. Both polar and non-polar columns should be considered for comprehensive analysis.

-

Non-polar column: e.g., DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Polar column: e.g., DB-WAX (polyethylene glycol), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Injector: Splitless mode, 250°C. For SPME, the desorption time in the injector should be optimized (e.g., 5 minutes).

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 130°C.

-

Ramp 2: 10°C/min to 225°C, hold for 5 minutes.

-

-

Effluent Splitter: The column effluent is split between the mass spectrometer (or other detector) and the olfactometry port (e.g., 1:1 ratio).

-

Olfactometry Port: Heated transfer line (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent to prevent nasal dryness for the assessor.

-

Detector: A mass spectrometer (MS) is highly recommended for positive identification of compounds. A sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can also be used for enhanced sensitivity towards sulfur compounds.

Olfactometry Assessment

-

Assessors: A panel of trained assessors (typically 3-5) is required to sniff the GC effluent.

-

Data Acquisition: As compounds elute, assessors record the retention time, odor descriptor, and odor intensity.

-

Techniques:

-

Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and each dilution is analyzed by GC-O. The highest dilution at which an odor is still detected is recorded as the flavor dilution (FD) factor. Compounds with higher FD factors are considered more potent odorants.

-

OSME (Odor-Specific Magnitude Estimation): Assessors rate the intensity of each odor event on a continuous scale.

-

Quantitative Data

The following tables summarize key quantitative data for this compound and a homologous series of related thiols. Retention indices are system-independent constants that help in the identification of compounds by converting retention times.[9]

Table 1: Kovats Retention Indices of 2-Octanethiol

| Compound | Stationary Phase | Retention Index (I) |

| 2-Octanethiol | Semi-standard non-polar | 1082 |

| 2-Octanethiol | Standard polar | 1298 |

Data sourced from PubChem.

Table 2: Retention Indices and Odor Thresholds of a Homologous Series of Alkane-1-thiols

| Thiol | Molecular Formula | Retention Index (Non-polar) | Retention Index (Polar) | Odor Threshold (ng/L in air) | Odor Descriptor |

| Ethane-1-thiol | C₂H₆S | ~530 | ~850 | 2.0 | Cabbage, sulfury |

| Propane-1-thiol | C₃H₈S | ~630 | ~950 | 0.1 | Onion, garlic |

| Butane-1-thiol | C₄H₁₀S | ~730 | ~1050 | 0.03 | Skunky, cabbage |

| Pentane-1-thiol | C₅H₁₂S | ~830 | ~1150 | 0.01 | Sulfury, rubbery |

| Hexane-1-thiol | C₆H₁₄S | ~930 | ~1250 | 0.04 | Sulfury, burnt |

| Heptane-1-thiol | C₇H₁₆S | ~1030 | ~1350 | 0.1 | Fatty, sulfury |

| Octane-1-thiol | C₈H₁₈S | ~1130 | ~1450 | 0.5 | Sulfury, plastic |

Note: Retention indices are approximate values and can vary depending on the specific column and analytical conditions. Odor thresholds are compiled from various literature sources and can vary significantly based on the determination method.

Chiral Analysis of this compound

The enantiomers of chiral thiols often possess distinct sensory properties. Therefore, their separation and individual characterization are of high importance.

Synthesis of this compound

Enantiomerically pure this compound can be synthesized via several asymmetric synthesis routes. One common approach involves the use of chiral auxiliaries to direct the stereoselective formation of the C-S bond. Alternatively, kinetic resolution of a racemic mixture of octane-2-thiol can be performed.

Chiral Gas Chromatography

The separation of enantiomers can be achieved using a chiral stationary phase (CSP) in the gas chromatograph.

-

Column: A cyclodextrin-based chiral capillary column is commonly used for the separation of enantiomeric thiols (e.g., Rt-βDEXsm).[10]

-

Analysis: The GC conditions (e.g., temperature program) need to be carefully optimized to achieve baseline separation of the enantiomers.

-

Identification: The elution order of the enantiomers can be determined by analyzing a standard of a known enantiomer, if available.

Data Analysis and Interpretation

The data from the instrumental detector (e.g., MS) and the olfactometry panel are combined to create a comprehensive aroma profile. The mass spectrum provides the chemical identity of the compound, while the olfactometry data reveals its sensory significance. By comparing the retention indices of unknown compounds with those of reference standards on both polar and non-polar columns, the identification can be confirmed.

Visualizations

Experimental Workflow

Caption: Workflow for GC-O analysis of this compound.

Logic of Compound Identification

Caption: Logic for the identification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds [mdpi.com]

- 6. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 9. Kovats retention index - Wikipedia [en.wikipedia.org]

- 10. gcms.cz [gcms.cz]

Application Note: Enantioselective GC Analysis of (2S)-Octane-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for the enantioselective analysis of octane-2-thiol using gas chromatography (GC). Due to the stereospecific roles that enantiomers can play in biological systems, flavor profiles, and pharmaceutical applications, their accurate separation and quantification are critical. This document provides a comprehensive protocol for the separation of (2R)- and (2S)-octane-2-thiol using a chiral stationary phase, including sample preparation, GC instrument parameters, and data analysis. The methodologies presented are designed to offer high resolution and sensitivity for researchers engaged in chiral analysis.

Introduction

Chiral compounds, or enantiomers, are non-superimposable mirror images of each other that often exhibit different biological activities, toxicities, and sensory properties. Octane-2-thiol is a chiral sulfur compound with potential applications and occurrences in various fields, including flavor and fragrance chemistry and as a potential chiral building block in pharmaceutical synthesis. The ability to separate and quantify the individual enantiomers, such as this compound, is crucial for quality control, efficacy studies, and regulatory compliance.

Gas chromatography with chiral stationary phases is a powerful and widely used technique for the separation of volatile and semi-volatile enantiomers.[1][2][3] Cyclodextrin-based chiral stationary phases are particularly effective, offering a high degree of enantioselectivity for a broad range of compound classes through the formation of transient diastereomeric complexes.[3][4] This application note describes a method utilizing a derivatized beta-cyclodextrin (B164692) column to achieve baseline separation of the enantiomers of octane-2-thiol.

Experimental Protocols

Sample Preparation

Given the volatile nature of octane-2-thiol, several sample preparation techniques can be employed depending on the sample matrix. For analysis of a pure standard or a simple solution, direct injection of a diluted sample is sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) is recommended to isolate the analyte and minimize matrix interference.

Protocol for Direct Injection of a Diluted Standard:

-

Solvent Selection: Use a high-purity, low-boiling-point solvent such as hexane, ethanol, or dichloromethane. The choice of solvent may depend on the polarity of the sample matrix.[5]

-

Standard Preparation: Prepare a stock solution of racemic octane-2-thiol at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution: Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL. For trace analysis, further dilutions may be necessary. Ensure the final concentration results in sharp, symmetrical peaks without column overload.[5]

-

Filtration: If any particulate matter is present, filter the sample through a 0.2 µm syringe filter prior to injection.

-

Injection: Inject 1 µL of the working solution into the GC system.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended as a starting point for the enantioselective separation of octane-2-thiol. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent derivatized beta-cyclodextrin chiral column |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C |

| Injection Mode | Split (Split Ratio 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.5 mL/min (constant flow) |

| Oven Program | Initial Temperature: 60 °C, hold for 2 minRamp: 5 °C/min to 180 °CHold: 5 min at 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective separation of octane-2-thiol under the conditions described above. These are representative data and may vary between instruments and columns.

| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| (2R)-Octane-2-thiol | 15.25 | 50.1 | \multirow{2}{*}{> 2.0} |

| This compound | 15.82 | 49.9 |

Experimental Workflow Diagram

References

Application Note: HPLC Analysis of (2S)-Octane-2-thiol via Pre-column Fluorescent Derivatization

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the analysis of the chiral thiol, (2S)-Octane-2-thiol, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the lack of a native chromophore, direct analysis of aliphatic thiols like octane-2-thiol is challenging. This protocol employs a pre-column derivatization step using N-(1-pyrenyl)maleimide (NPM), a reagent that selectively reacts with the sulfhydryl group to yield a highly fluorescent and stable thioether.[1][2] The resulting derivative allows for sensitive quantification. Furthermore, this note provides a method for the enantiomeric resolution of the derivatized thiol using a chiral stationary phase (CSP), which is critical for stereospecific analysis in pharmaceutical and biological contexts.

1. Principle of Derivatization The derivatization method is based on the selective and rapid reaction of the maleimide (B117702) group of N-(1-pyrenyl)maleimide (NPM) with the thiol group of this compound. The reaction, a Michael addition, occurs at a near-neutral pH and forms a stable, covalent thioether bond.[3][4] The pyrene (B120774) moiety of the NPM reagent is a powerful fluorophore, allowing the resulting derivative to be detected at picomole levels with high sensitivity using a fluorescence detector.[1] The reaction is specific to thiols, minimizing interference from other functional groups like amines under the specified conditions.[2][4]

2. Experimental Protocols

2.1. Materials and Reagents

-

This compound (or racemate for chiral method development)

-

N-(1-pyrenyl)maleimide (NPM), 98% purity

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

HEPES buffer (or phosphate (B84403) buffer), 50 mM, pH 7.5

-

Trifluoroacetic acid (TFA) or Acetic Acid

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Class A volumetric flasks, pipettes, and autosampler vials

2.2. Protocol 1: Pre-column Derivatization of this compound

This protocol describes the steps to derivatize the thiol with NPM. Reactions should be performed under dim lighting to prevent photodegradation of the NPM reagent.[1]

-

Preparation of Reagent Stock Solution: Prepare a 1-2 mM stock solution of N-(1-pyrenyl)maleimide in anhydrous acetonitrile. Store this solution at 4°C, protected from light. The solution is stable for up to one month.[2][5]

-

Preparation of Thiol Standard Solution: Prepare a 1 mM stock solution of this compound in acetonitrile. From this, prepare working standards in the range of 1-100 µM by serial dilution with acetonitrile.

-

Derivatization Reaction:

-

In a 1.5 mL autosampler vial, add 100 µL of the thiol standard solution.

-

Add 800 µL of 50 mM HEPES buffer (pH 7.5) containing 5 mM DTPA. DTPA is included to chelate metal ions that can catalyze thiol oxidation.[1]

-

Add 100 µL of the 1-2 mM NPM stock solution. This ensures a molar excess of the derivatizing agent.

-

Vortex the mixture gently for 30 seconds.

-

-

Incubation: Allow the reaction to proceed for 10-20 minutes at room temperature, protected from light.[1]

-

Reaction Termination: Stop the reaction by adding 20 µL of 1 M acetic acid or a similar acid to lower the pH.[1] The sample is now ready for HPLC analysis.

2.3. Protocol 2: HPLC Analysis of NPM-Derivatized Thiol

This protocol outlines the chromatographic conditions for both achiral and chiral analysis.

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a fluorescence detector.

-

Achiral Analysis (Quantification):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Fluorescence Detection: Excitation λ = 340 nm, Emission λ = 395 nm.

-

-

Chiral Analysis (Enantiomeric Resolution):

-

Column: Teicoplanin-based Chiral Stationary Phase (e.g., Chirobiotic T) or a similar CSP known for separating derivatized thiols.[2]

-

Mobile Phase: Isocratic mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine (consult column manufacturer's guidelines for optimal mobile phase). A typical starting point could be a mixture of polar organic solvents.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

Fluorescence Detection: Excitation λ = 340 nm, Emission λ = 395 nm.

-

3. Data and Performance Characteristics

The following tables summarize the expected quantitative and performance data for the method. Values are representative and should be confirmed during in-house method validation.

Table 1: Typical Performance Characteristics for Achiral HPLC-FLD Analysis

| Parameter | Expected Value |

|---|---|

| Retention Time (NPM-thiol) | 8 - 12 min |

| Limit of Detection (LOD) | ~50 fmol[5] |

| Limit of Quantitation (LOQ) | ~150 fmol |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 5% |

| Derivative Stability | Stable for >24 hours at 4°C[5] |

Table 2: Typical Chiral Separation Parameters

| Parameter | Expected Value |

|---|---|

| Separation Factor (α) | > 1.1 |

| Resolution (Rs) | > 1.5 |

| Elution Order | Dependent on CSP and mobile phase |

4. Visual Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Caption: Workflow for the derivatization and HPLC analysis of this compound.

5. Conclusion The described method, utilizing pre-column derivatization with N-(1-pyrenyl)maleimide, provides a highly sensitive, selective, and reliable approach for the quantification of this compound. The protocol is straightforward and employs common laboratory reagents and equipment. The inclusion of a chiral separation method makes this application note particularly useful for drug development and stereospecific studies where the analysis of individual enantiomers is required.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 5. Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of (2S)-Octane-2-thiol